molecular formula C7H3BrF3NO B8238201 3-Bromo-2,4,5-trifluorobenzamide CAS No. 104222-43-7

3-Bromo-2,4,5-trifluorobenzamide

Cat. No.: B8238201
CAS No.: 104222-43-7
M. Wt: 254.00 g/mol
InChI Key: QFAZXSGHNDLGGA-UHFFFAOYSA-N
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Description

3-Bromo-2,4,5-trifluorobenzamide is a halogenated aromatic compound featuring a benzamide core substituted with bromine at position 3 and fluorine atoms at positions 2, 4, and 4. The molecular formula of the benzoic acid precursor is C₇HBrF₄O₂ (MW 272.98) , and substitution of the carboxylic acid (-COOH) group with an amide (-CONH₂) yields the benzamide derivative. The trifluoro and bromo substituents confer unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

3-bromo-2,4,5-trifluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAZXSGHNDLGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)Br)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901301973
Record name 3-Bromo-2,4,5-trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104222-43-7
Record name 3-Bromo-2,4,5-trifluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104222-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2,4,5-trifluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901301973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4,5-trifluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method involves the bromination of 2,4,5-trifluorobenzamide using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in a solvent such as methylene dichloride at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,5-trifluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding carboxylic acids .

Scientific Research Applications

3-Bromo-2,4,5-trifluorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,5-trifluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 3-bromo-2,4,5-trifluorobenzamide with structurally related benzamide derivatives:

Compound Name Molecular Formula Substituent Positions Key Properties/Applications References
This compound C₇H₄BrF₃NO* Br (C3), F (C2, C4, C5), -CONH₂ High lipophilicity; intermediate in drug synthesis
3-Bromo-4,5-difluorobenzamide C₇H₅BrF₂NO* Br (C3), F (C4, C5), -CONH₂ Reduced fluorination lowers electronegativity; used in agrochemicals
3-Bromo-N-(4-fluorophenyl)benzamide C₁₃H₁₀BrFNO Br (C3), -CONH-(4-F-C₆H₄) Enhanced solubility due to polar aryl group; kinase inhibitor candidate
3-Bromo-2,4,6-trifluorobenzamide C₇H₄BrF₃NO* Br (C3), F (C2, C4, C6), -CONH₂ Altered fluorine positioning affects steric hindrance; less stable than 2,4,5-isomer

*Inferred based on precursor data (e.g., benzoic acid derivatives in ).

Key Findings:

Fluorine Substitution Effects :

  • The trifluoro substitution in this compound increases electron-withdrawing effects compared to difluoro analogs (e.g., 3-bromo-4,5-difluorobenzamide), enhancing its reactivity in nucleophilic aromatic substitution .
  • Fluorine atoms at positions 2, 4, and 5 create steric constraints that may reduce solubility in polar solvents compared to derivatives with fewer fluorines .

Biological Activity: Analogs like 3-bromo-N-(4-fluorophenyl)benzamide exhibit improved solubility and bioavailability due to the 4-fluorophenyl group, making them more suitable for pharmaceutical applications . The trifluorinated benzamide core is associated with enhanced metabolic stability in vivo compared to non-fluorinated counterparts .

In contrast, 3-bromo-2,4,6-trifluorobenzamide’s asymmetric fluorine distribution complicates regioselective functionalization .

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